molecular formula C8H7N3O2 B1524831 7-Amino-1,8-naphthyridine-2,4-diol CAS No. 76541-91-8

7-Amino-1,8-naphthyridine-2,4-diol

Cat. No.: B1524831
CAS No.: 76541-91-8
M. Wt: 177.16 g/mol
InChI Key: YKWBJEGNZIUWLI-UHFFFAOYSA-N
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Description

“7-Amino-1,8-naphthyridine-2,4-diol” is a chemical compound. It is a derivative of 1,8-naphthyridines, which are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Hydrogen Bonds and Tautomerism

7-Amino-1,8-naphthyridine derivatives demonstrate significant behavior in terms of hydrogen bonding and tautomerism. Research focusing on derivatives such as 2,7-dihydroxy-1,8-naphthyridine and related compounds reveals their ability to exhibit tautomerism, influenced by multiple hydrogen bonding. These interactions play a crucial role in their chemical behavior, impacting their structural and electronic properties. Studies utilizing NMR and X-ray crystallography, alongside theoretical calculations, have been instrumental in understanding these phenomena (Alvarez-Rúa et al., 2004).

Inhibitors of HIV-1 Integrase

The development of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase highlights the therapeutic potential of naphthyridine derivatives. These compounds have shown efficacy in inhibiting the spread of HIV-1 infection in cell cultures without exhibiting cytotoxicity, presenting a promising pharmacokinetic profile (Zhuang et al., 2003).

Antibacterial Activity

Research into pyridonecarboxylic acids and their naphthyridine derivatives has demonstrated significant antibacterial activity. These compounds, particularly those modified at the C-7 position with amino-pyrrolidinyl groups, have shown enhanced activity compared to traditional treatments like enoxacin. This line of research contributes to the development of new antibacterial agents with potential clinical applications (Egawa et al., 1984).

Protein Tyrosine Kinase Inhibition

7-Substituted naphthyridin-2(1H)-ones, including derivatives of 7-Amino-1,8-naphthyridine, have been identified as potent inhibitors of protein tyrosine kinases, with selectivity for c-Src. These findings offer insights into the development of targeted therapies for diseases driven by aberrant kinase activity (Thompson et al., 2000).

Fluorescent and Colorimetric Sensors

The versatility of 1,8-naphthyridine derivatives, particularly in the development of fluorescent and colorimetric sensors for anion detection, showcases their utility in chemical sensing. These derivatives have been utilized in creating sensors that exhibit changes in fluorescence or color upon interaction with specific anions, highlighting their potential in environmental monitoring and diagnostic applications (Duke et al., 2010).

Biochemical Analysis

Biochemical Properties

7-Amino-1,8-naphthyridine-2,4-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with metal ions, which can influence its biochemical activity . For instance, it can bind to copper ions, leading to the quenching of its fluorescence emission . Additionally, this compound can interact with DNA, forming hydrogen bonds with base pairs, which may affect DNA stability and function . These interactions highlight the compound’s potential as a biochemical probe and therapeutic agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cellular functions such as proliferation and apoptosis . Moreover, this compound’s ability to form complexes with metal ions can impact cellular metabolism by altering the activity of metalloenzymes . These cellular effects underscore the compound’s potential in biomedical research and drug development.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as DNA and proteins, influencing their structure and function . For instance, its binding to DNA can stabilize or destabilize specific regions, affecting gene expression and replication . Additionally, this compound can inhibit or activate enzymes by forming complexes with metal ions, thereby modulating enzymatic activity . These molecular interactions provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and cellular effects . Long-term studies in vitro and in vivo have provided valuable insights into the compound’s stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced DNA stability and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, where it can interact with DNA and influence gene expression . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its biochemical activity and cellular effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

7-amino-4-hydroxy-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-3H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWBJEGNZIUWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=O)N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715682
Record name 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76541-91-8
Record name 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure used was a modification of that by Lappin et al. [G. A. Lappin, Q. R. Petersen and C. E. Wheeler, J. Org. Chem. 15, 377 (1950)]. 2,6-Diaminopyridine (10.9 g, 0.1 mole) and 16.0 g (0.1 mole) of diethyl malonate in 250 ml of diphenyl ether were heated with stirring under an air condenser at 170°-180° for 1 hr. Then the temperature was slowly increased to 245°. The total heating time from room temperature to final temperature was 4.5 hr. Off-white solid began to separate soon after 180° was reached. The slurry was cooled, diluted with 100 ml of benzene, filtered, and the solid product washed several times with benzene; 17.7 g (100%) after drying. The experiment was also readily performed on a 0.4-mole scale.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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